molecular formula C20H18N4O3 B6548783 1-{[(4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946207-74-5

1-{[(4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6548783
CAS No.: 946207-74-5
M. Wt: 362.4 g/mol
InChI Key: ILPHWPHWWJYXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure includes:

  • A pyridazinone core (6-oxo-1,6-dihydropyridazine) at position 2.
  • An N-phenyl carboxamide substituent.
  • A [(4-methylphenyl)carbamoyl]methyl side chain at position 1.

Its synthesis involves coupling reactions, such as HATU-mediated amide bond formation or alkylation of pyridazinone intermediates .

Properties

IUPAC Name

1-[2-(4-methylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-7-9-16(10-8-14)21-18(25)13-24-19(26)12-11-17(23-24)20(27)22-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPHWPHWWJYXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, their substituents, and physicochemical properties:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity Notes (if available) References
Target Compound: 1-{[(4-Methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide 4-Methylphenyl carbamoyl methyl, N-phenyl Not explicitly stated Estimated ~400 Presumed protease inhibition (analog-based)
N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (19) 4-Methoxybenzyl, trans-3-methoxycyclobutyl carbamoyl, 4-fluoro C28H30F2N5O5 554.2210 95% synthetic yield; Trypanosoma cruzi inhibitor
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 3-(Trifluoromethyl)benzyl, 4-carbamoylphenyl C21H17F3N3O3 416.13 Not specified; fluorine enhances lipophilicity
4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Methoxyimino methyl, 4-hydroxy, phenyl C13H12N4O4 288.26 Structural simplicity; potential solubility issues
1-(2-{[(1H-Benzimidazol-2-yl)methyl]amino}-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide Benzimidazole-linked ethylamide C22H20N6O3 416.43 Enhanced hydrogen bonding capacity

Key Findings from Research

b) Bioactivity Trends
  • Fluorine and Methoxy Groups : Fluorine at the phenyl ring (e.g., compound 19) enhances target binding via electronegativity, while methoxy groups improve metabolic stability .
c) Physicochemical Properties
  • Solubility : Hydroxy or carbamoyl groups (e.g., ) improve aqueous solubility but may reduce membrane permeability .
  • Molecular Weight : Analogs exceeding 500 g/mol (e.g., compound 19) may face challenges in oral bioavailability .

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